molecular formula C16H25NO2 B5466096 (E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N,2-dimethylbut-2-en-1-amine

(E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N,2-dimethylbut-2-en-1-amine

Cat. No.: B5466096
M. Wt: 263.37 g/mol
InChI Key: LMORBQLJLUGVQJ-AWNIVKPZSA-N
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Description

(E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N,2-dimethylbut-2-en-1-amine is a synthetic organic compound known for its diverse applications in scientific research and potential therapeutic uses. This compound features a unique structure that includes a dimethoxyphenyl group, which contributes to its distinct chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N,2-dimethylbut-2-en-1-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Dimethoxyphenyl Intermediate: The synthesis begins with the preparation of 3,4-dimethoxybenzaldehyde, which is then converted to 3,4-dimethoxycinnamic acid through a Knoevenagel condensation reaction.

    Reduction and Amine Formation: The 3,4-dimethoxycinnamic acid is reduced to 3,4-dimethoxyphenylpropionic acid, followed by conversion to 3,4-dimethoxyphenylpropionamide. This intermediate is then reduced to 3,4-dimethoxyphenethylamine.

    Final Coupling and Isomerization: The 3,4-dimethoxyphenethylamine is coupled with an appropriate but-2-en-1-amine derivative under specific conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to ensure the compound meets the required standards for research and therapeutic applications.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N,2-dimethylbut-2-en-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound to its corresponding amine or alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

(E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N,2-dimethylbut-2-en-1-amine has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N,2-dimethylbut-2-en-1-amine is unique due to its specific structural configuration and the presence of both dimethoxyphenyl and but-2-en-1-amine moieties. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N,2-dimethylbut-2-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-6-13(2)12-17(3)10-9-14-7-8-15(18-4)16(11-14)19-5/h6-8,11H,9-10,12H2,1-5H3/b13-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMORBQLJLUGVQJ-AWNIVKPZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)CN(C)CCC1=CC(=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/CN(C)CCC1=CC(=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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